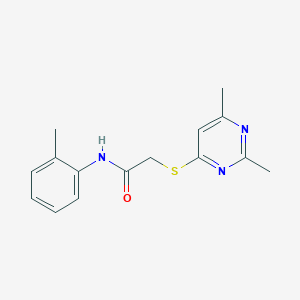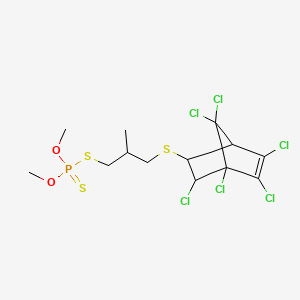
1,3,5-Tris(3-chlorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(3-chlorophenyl)benzene is an organic compound with the molecular formula C24H15Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by 3-chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-chlorophenyl)benzene can be synthesized through a series of organic reactions. One common method involves the nickel-catalyzed polycondensation of this compound with secondary cyclic and acyclic amines . The reaction typically occurs under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to optimize the reaction conditions and maximize yield. The exact methods can vary depending on the desired scale and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(3-chlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Nickel Catalysts: Used in polycondensation reactions to form triarylamines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce chlorinated benzyl alcohols.
Aplicaciones Científicas De Investigación
1,3,5-Tris(3-chlorophenyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(3-chlorophenyl)benzene involves its interaction with various molecular targets and pathways. Its electron-blocking nature results in effective confinement of injected charge carriers in certain applications . The compound’s unique structure allows it to participate in specific chemical reactions and interactions, which can be harnessed for various scientific and industrial purposes.
Comparación Con Compuestos Similares
1,3,5-Tris(4-chlorophenyl)benzene: Similar in structure but with chlorine atoms in different positions on the phenyl rings.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of chlorine atoms, leading to different chemical properties and applications.
1,3,5-Tris(imidazol-1-yl)benzene: Used in the synthesis of coordination polymers with distinct luminescent properties.
Uniqueness: 1,3,5-Tris(3-chlorophenyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
29102-64-5 |
|---|---|
Fórmula molecular |
C24H15Cl3 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
1,3,5-tris(3-chlorophenyl)benzene |
InChI |
InChI=1S/C24H15Cl3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H |
Clave InChI |
KXIYHCVGYSAHKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


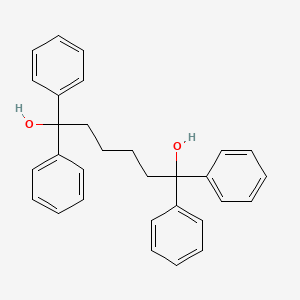
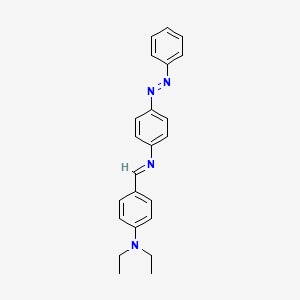

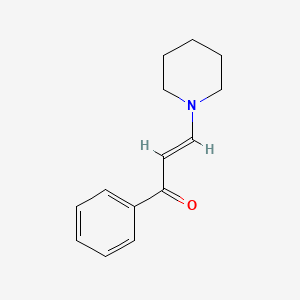
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
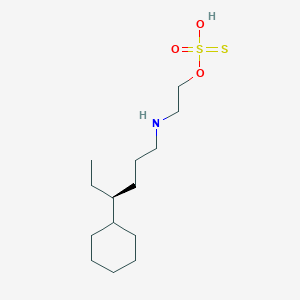
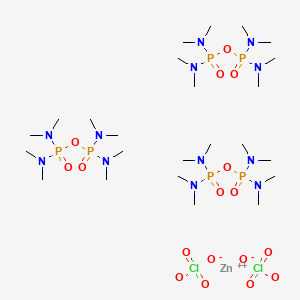
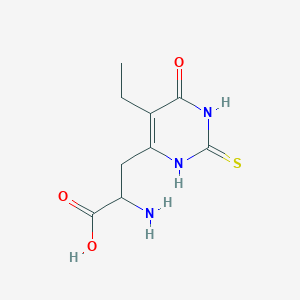
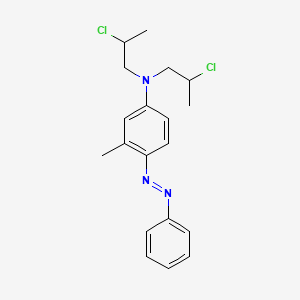
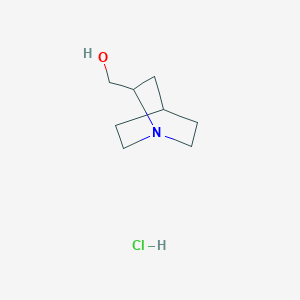
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
